

Cytotoxicity of TMSPMA-Containing Dental Materials: A Comparative Guide

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The biocompatibility of dental restorative materials is a critical aspect of their clinical success. Among the various components of resin-based composites, monomers play a significant role in the material's properties but are also a primary source of cytotoxic effects. This guide provides a comparative evaluation of the cytotoxicity of dental materials containing 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), a common silane coupling agent, against other alternative dental materials.

Executive Summary

Direct, quantitative in-vitro cytotoxicity data for 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is not readily available in the public scientific literature. General safety information indicates that TMSPMA is considered to have low toxicity but can be an irritant to the skin, eyes, and respiratory system[1][2][3]. Its primary role in dental composites is to act as a coupling agent, bonding the inorganic filler particles to the organic resin matrix[1][4].

In contrast, extensive research has been conducted on the cytotoxicity of other common methacrylate monomers found in dental resins, such as Bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). Studies consistently demonstrate that these monomers can leach from the polymerized composite and exert dose- and time-dependent cytotoxic effects on various oral cell types, including dental pulp stem cells and gingival fibroblasts[5][6][7]. The general order of

cytotoxicity for these common monomers is typically BisGMA > UDMA > TEGDMA > HEMA (2-hydroxyethyl methacrylate)[7][8][9].

Alternative dental materials, such as glass ionomer cements, certain ceramics (like PEEK), and silorane-based composites, often exhibit different cytotoxic profiles. For instance, silorane-based composites have been suggested to have reduced cytotoxicity compared to some methacrylate-based composites due to a lower amount of residual monomer after polymerization[6].

This guide will proceed with a detailed comparison based on the available data for common methacrylate monomers as a proxy for understanding the potential cytotoxicity of TMSPMA-containing materials, alongside data for alternative materials.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various dental material components from different in-vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, concentrations, and exposure times.

Material/ Monomer	Cell Type	Assay	Concentr ation	Exposure Time	Key Findings (Cell Viability/ Cytotoxic ity)	Referenc e
Methacryla te Monomers	BisGMA	Human Peripheral Blood Mononucle ar Cells	MTT	0.06–1 mM	Not Specified	44–95% decrease in mitochondr ial activity [5]
	UDMA	Human Peripheral Blood Mononucle ar Cells	MTT	0.05–2 mM	Not Specified	50–93% decrease in mitochondr ial activity [5]
	TEGDMA	Human Peripheral Blood Mononucle ar Cells	MTT	2.5–10 mM	Not Specified	26–93% decrease in mitochondr ial activity [5]
	HEMA	Murine Macrophag es	MTT	1-10 mM	24 h	~20-55% decrease in cell viability [5]
	Silorane- Based Composite s					

Filtek P90 (Silorane)	Human Dental Pulp Stem Cells	MTT	Eluates	1, 7, 14 days	Less cytotoxic than methacrylate-based Filtek Z250, with cytotoxicity decreasing over time.	[6]
Alternative Materials						
Mineral Trioxide Aggregate (MTA)	Human Dental Pulp Stem Cells	MTT	Eluates	24, 48, 72 h	High cell viability, comparable to control.	[10][11]
Biodentine	Human Dental Pulp Stem Cells	MTT	Eluates	24, 48, 72 h	High cell viability, promoting cell proliferation.	[12]
TheraCal LC	Monocyte/Macrophage Peripheral Blood Cells	Resazurin Assay	Eluates	24, 48 h	Significant decrease in cell viability compared to controls.	[13]
Platelet-Rich Fibrin (PRF)	Human Dental Pulp Stem Cells	MTT	-	24, 48, 72 h	Highest cell viability and proliferation among tested pulp	[10]

capping
agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are the standard protocols for the MTT and LDH assays, which are commonly used to evaluate the in-vitro biocompatibility of dental materials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
- **Material Eluate Preparation:** Prepare extracts of the test dental materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12 standards.
- **Cell Exposure:** Remove the culture medium from the cells and replace it with the material eluates at various concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).
- **MTT Addition:** After incubation, remove the eluates and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of

viable cells.

- **Data Analysis:** Express the results as a percentage of the negative control (100% viability).

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

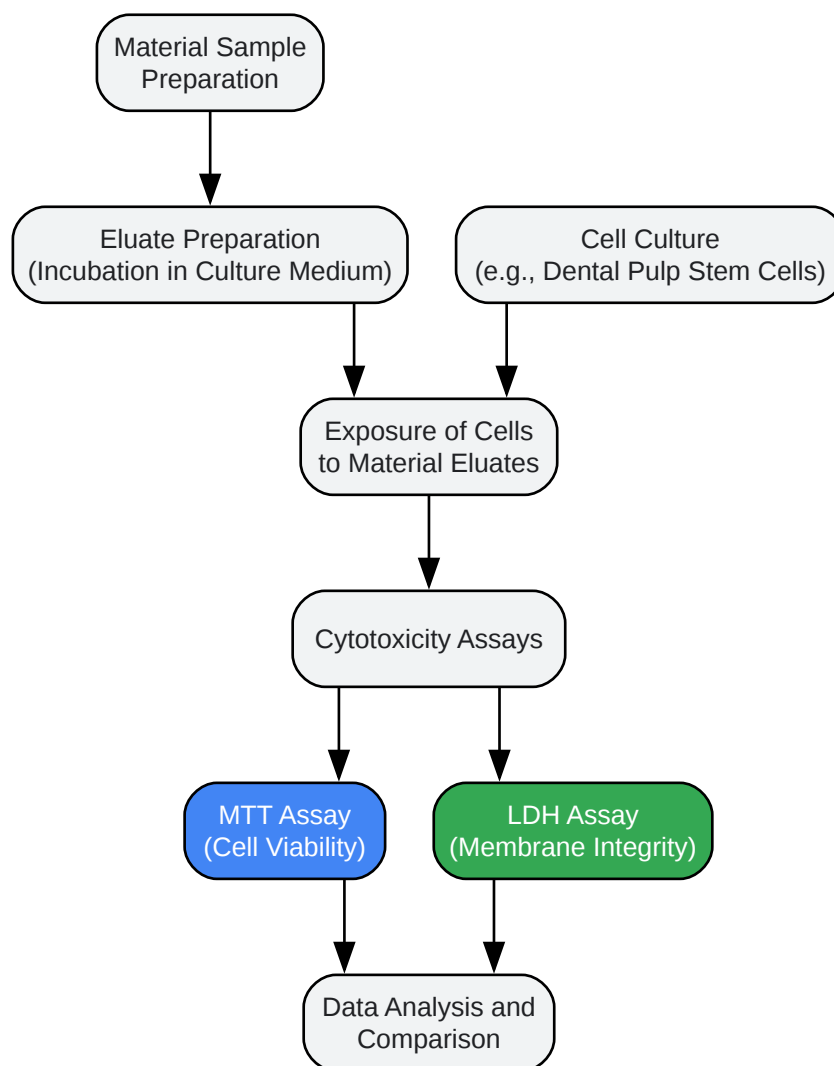
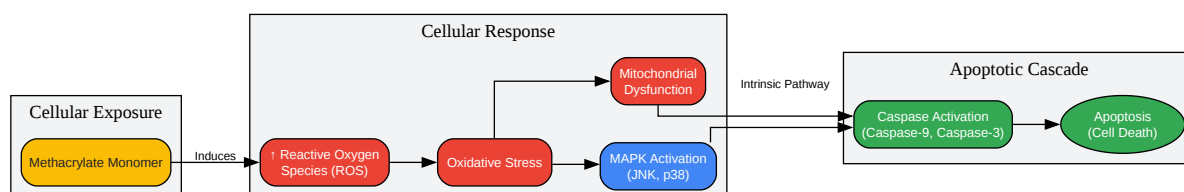
- **Cell Seeding and Exposure:** Follow the same initial steps as the MTT assay for cell seeding and exposure to material eluates.
- **Supernatant Collection:** After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
- **LDH Reaction:** In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
- **Absorbance Measurement:** Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
- **Data Analysis:** The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells. Results are often expressed as a percentage of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Signaling Pathways in Methacrylate-Induced Cytotoxicity

While specific signaling pathways for TMSPMA-induced cytotoxicity are not well-documented, research on other methacrylate monomers like HEMA and TEGDMA has elucidated several key mechanisms. The primary mechanism of cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS)^{[7][14]}. This oxidative

stress can subsequently trigger apoptosis (programmed cell death) through various signaling cascades.

Below is a generalized diagram of a potential signaling pathway for methacrylate-induced cytotoxicity, based on available literature for common monomers.



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